

# GIBH-130: A Novel Neuroinflammation Inhibitor with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

GIBH-130, also known as AD-16, is a novel, orally bioavailable small molecule that has emerged as a potent inhibitor of neuroinflammation. Initially identified through a microglia-based phenotypic screen, GIBH-130 selectively suppresses the production of detrimental pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for a range of neurological disorders. Preclinical studies have demonstrated its efficacy in animal models of Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Furthermore, a recently completed Phase 1 clinical trial in healthy human subjects has established its safety, tolerability, and favorable pharmacokinetic profile, paving the way for further clinical development. This technical guide provides a comprehensive overview of the current knowledge on GIBH-130, including its mechanism of action, preclinical efficacy data, pharmacokinetic properties, and clinical safety profile, to support ongoing research and drug development efforts.

### Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and acute neurological conditions.[1][2] Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), leads to a sustained release of pro-inflammatory cytokines, which contributes to neuronal damage and disease progression.[1][2] **GIBH-130** (AD-16) was discovered from a microglia-based phenotypic screening aimed at identifying



compounds that can modulate this inflammatory response.[1] This guide synthesizes the available preclinical and clinical data on **GIBH-130**, highlighting its therapeutic potential.

## **Chemical Properties and In Vitro Activity**

**GIBH-130** is a synthetic compound with the following characteristics:

| Property          | Value                                                                       |
|-------------------|-----------------------------------------------------------------------------|
| IUPAC Name        | (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
| Molecular Formula | C20H20N6O                                                                   |
| Molecular Weight  | 360.42 g/mol                                                                |
| CAS Number        | 1252608-59-5                                                                |

In vitro studies using lipopolysaccharide (LPS)-stimulated N9 microglial cells have demonstrated the potent anti-inflammatory activity of **GIBH-130**. The compound exhibits a particularly high selectivity for inhibiting the secretion of Interleukin-1 $\beta$  (IL-1 $\beta$ ), a key cytokine in the inflammatory cascade.

| Target            | Cell Line                   | IC <sub>50</sub> |
|-------------------|-----------------------------|------------------|
| IL-1β             | LPS-stimulated N9 microglia | 3.4 nM           |
| TNF-α             | LPS-stimulated N9 microglia | 40.82 μΜ         |
| Nitric Oxide (NO) | LPS-stimulated N9 microglia | 46.24 μM         |

### **Mechanism of Action**

**GIBH-130** exerts its therapeutic effects primarily by suppressing neuroinflammation through the modulation of microglial activity.[1] The compound significantly inhibits the production of proinflammatory cytokines, including IL-1 $\beta$ , Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), IL-1 $\alpha$ , and IL-6. [1][3] There is also evidence to suggest that **GIBH-130** may modulate the p38 $\alpha$  MAPK signaling pathway, which is known to be activated in neurodegenerative diseases and is correlated with increased pro-inflammatory cytokine levels.[3] In the context of ischemic stroke,



**GIBH-130** has been shown to protect against brain injury by reducing the polarization of astrocytes to the neurotoxic A1 phenotype through the downregulation of the NF-κB and JAK2/STAT3 signaling pathways.[4]



Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of GIBH-130.



### **Preclinical Efficacy**

The therapeutic potential of **GIBH-130** has been evaluated in multiple preclinical animal models of neurological disorders.

### **Alzheimer's Disease (AD)**

In preclinical models of Alzheimer's disease, **GIBH-130** has demonstrated significant neuroprotective and cognitive-enhancing effects.

| Model                                    | Key Findings                                                                                                                                                                                                      | Reference |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| APP/PS1 Transgenic Mice                  | - Reduced amyloid plaque deposition in the cortex (44.1% decrease) and hippocampus (67.6% decrease) Modified microglia morphology, reducing the area of plaque-associated microglia Improved learning and memory. | [5]       |
| β-amyloid-induced Mice                   | - Efficacy in relieving cognitive impairment comparable to donepezil and memantine at a lower dose (0.25 mg/kg).                                                                                                  | [1]       |
| LPS-induced IL-1β-Luc<br>Transgenic Mice | - Reduced IL-1β expression in the brain.                                                                                                                                                                          | [5]       |

# Parkinson's Disease (PD)

A recent study investigated the efficacy of **GIBH-130** in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, showing improvements in motor function and a reduction in neuroinflammation.[3]



| Parameter                     | 6-OHDA + Vehicle | 6-OHDA + GIBH-<br>130 (1 mg/kg) | p-value |
|-------------------------------|------------------|---------------------------------|---------|
| Apomorphine-induced Rotations | 102 ± 8          | 39 ± 4                          | < 0.001 |
| IL-1α (SNc)                   | 4.40 ± 0.34      | 2.54 ± 0.76                     | 0.013   |
| TNF-α (SNc)                   | 0.78 ± 0.02      | 0.69 ± 0.03                     | 0.026   |
| IL-1α (Striatum)              | $3.48 \pm 0.17$  | 2.58 ± 0.20                     | 0.003   |
| IL-1β (Striatum)              | 3.01 ± 0.11      | 2.54 ± 0.14                     | 0.017   |
| IL-6 (Striatum)               | 3.39 ± 0.07      | 3.03 ± 0.08                     | 0.002   |
| TNF-α (Striatum)              | 0.78 ± 0.02      | 0.69 ± 0.02                     | 0.004   |

Data presented as mean ± SEM. SNc: Substantia Nigra pars compacta.[3]

# **Ischemic Brain Injury**

**GIBH-130** has also shown significant therapeutic effects in models of both neonatal and adult ischemic brain injury.



| Model                                                           | Key Findings                                                                                                                                                                                                              | Reference |
|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Neonatal Hypoxic-Ischemic<br>(HI) Brain Injury (Mice)           | - A single post-treatment dose (1 mg/kg) improved neurobehavioral outcomes and reduced infarct volume with a therapeutic window of up to 6 hours Chronic administration reduced mortality and preserved brain morphology. | [3]       |
| Transient Middle Cerebral<br>Artery Occlusion (tMCAO)<br>(Rats) | - Significantly reduced brain infarct volume and improved neurological function Decreased the permeability of the blood-brain barrier Suppressed neuroinflammation by reducing the polarization of A1 astrocytes.         | [4]       |

# Pharmacokinetics and Safety Preclinical Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats demonstrated that **GIBH-130** is orally bioavailable and can penetrate the blood-brain barrier.

| Parameter                           | Value      |
|-------------------------------------|------------|
| Oral Bioavailability                | 74.91%     |
| Half-life (t1/2)                    | 4.32 hours |
| Brain Penetration (AUCBrain/Plasma) | 0.21       |

### **Phase 1 Clinical Trial**



A first-in-human, randomized, placebo-controlled, double-blind Phase 1 study was conducted in healthy Chinese adults to assess the safety, tolerability, and pharmacokinetics of **GIBH-130** (AD-16).[6]

| Study Design                                  | Key Findings                                                                                                                                                                          |
|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Single Ascending Dose (SAD)(n=62; 5-80 mg)    | - Plasma exposure increased in an approximately dose-proportional manner.                                                                                                             |
| Multiple Ascending Dose (MAD)(n=20; 30-40 mg) | - The pharmacodynamic dose can be maintained through drug accumulation within a safe range.                                                                                           |
| Food Effect Study(n=16; 20 mg)                | - A high-fat meal slowed the rate of absorption but did not affect the overall extent of absorption.                                                                                  |
| Safety and Tolerability                       | - Favorable safety and tolerability profile No dose-related toxicities were observed All treatment-emergent adverse events were mild (Grade I/II) No serious adverse events occurred. |

# **Experimental Protocols**Parkinson's Disease Model (6-OHDA)

- Model: Unilateral striatal injection of 6-hydroxydopamine (6-OHDA) in male C57BL/6 mice.[3]
- Treatment: GIBH-130 (1 mg/kg) or vehicle was administered daily by oral gavage from day 3 to day 9 post-surgery.[3]
- Behavioral Tests:
  - Cylinder Test: Assessed unilateral motor deficit by measuring forelimb usage.[3]
  - Apomorphine-induced Rotation Test: A dopamine agonist was used to induce contralateral rotations, quantifying the motor deficit.[3]



- Analysis:
  - Immunohistochemistry: Tyrosine hydroxylase (TH) for dopaminergic neurons and Iba-1 for microglia in the substantia nigra and striatum.[3]
  - ELISA: Measurement of pro-inflammatory cytokine concentrations (IFNy, IL-1 $\alpha$ , IL-1 $\beta$ , IL-6, IL-10, and TNF- $\alpha$ ) in brain tissue.[3]



Click to download full resolution via product page

Figure 2: Experimental Workflow for the 6-OHDA Parkinson's Disease Model.

### Alzheimer's Disease Model (APP/PS1)

- Model: APP/PS1 double transgenic mice.[5]
- Treatment: GIBH-130 was administered to the mice.
- Analysis:
  - $\circ$  Immunohistochemistry: Staining for A $\beta$  plaques and Iba-1 positive microglia in the cortex and hippocampus.[5]
  - Image Analysis: Quantification of the number and area of plaques and plaque-associated microglia.[5]

### **Conclusion and Future Directions**

GIBH-130 is a promising therapeutic candidate with a well-defined anti-neuroinflammatory mechanism of action. The robust preclinical data across models of Alzheimer's disease, Parkinson's disease, and ischemic stroke, combined with a favorable safety and pharmacokinetic profile from a Phase 1 clinical trial, strongly support its continued development.[3][4][5][6] Future research should focus on elucidating the precise molecular targets of GIBH-130 and conducting Phase 2 efficacy trials in patient populations with these



neurological conditions. The broad applicability of its mechanism suggests that **GIBH-130** could become a valuable therapy for a range of diseases where neuroinflammation is a key pathological driver.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XPro1595 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial
   2025 | Power | Power [withpower.com]
- 5. Frontiers | Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GIBH-130: A Novel Neuroinflammation Inhibitor with Broad Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779520#what-is-the-therapeutic-potential-of-gibh-130]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com